Diethylstilbestrol dipalmitate
Description
Structure
2D Structure
Properties
CAS No. |
63019-08-9 |
|---|---|
Molecular Formula |
C50H80O4 |
Molecular Weight |
745.2 g/mol |
IUPAC Name |
[4-[(E)-4-(4-hexadecanoyloxyphenyl)hex-3-en-3-yl]phenyl] hexadecanoate |
InChI |
InChI=1S/C50H80O4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)53-45-39-35-43(36-40-45)47(7-3)48(8-4)44-37-41-46(42-38-44)54-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h35-42H,5-34H2,1-4H3/b48-47+ |
InChI Key |
JUHYOIKJCUMOSQ-QJGAVIKSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)/CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)CC |
Origin of Product |
United States |
Synthetic and Chemical Modification Research of Diethylstilbestrol Dipalmitate
Synthetic Methodologies for Diethylstilbestrol (B1670540) and its Dipalmitate Ester
The creation of diethylstilbestrol and its long-chain ester, diethylstilbestrol dipalmitate, relies on fundamental organic synthesis principles for building the stilbene (B7821643) backbone, followed by esterification.
The initial synthesis of stilbene and its derivatives laid the groundwork for the creation of non-steroidal estrogens like diethylstilbestrol. Early chemists explored various reactions to construct the characteristic 1,2-diphenylethylene core. One of the classical methods employed was the Perkin reaction, which involves the condensation of an aromatic aldehyde with a carboxylic anhydride. wiley-vch.de
The synthesis of diethylstilbestrol itself was a significant achievement in the 1930s. des-is-it.org One of the early reported methods involved a pinacol-pinacolone rearrangement pathway. nih.govacs.org This type of reaction typically involves the acid-catalyzed rearrangement of a 1,2-diol (a pinacol) to a ketone (a pinacolone), which can be a key step in forming the carbon skeleton of DES. These early methods, while groundbreaking, often involved harsh conditions and produced a mixture of isomers. des-is-it.org The challenge for early researchers was not only the creation of the stilbene structure but also the isolation of the desired biologically active trans-isomer from the less active cis-isomer.
Modern synthetic chemistry has introduced more efficient and stereoselective methods for producing stilbene derivatives. Palladium-catalyzed cross-coupling reactions are now cornerstones of stilbene synthesis. wiley-vch.de The Heck reaction, which couples an alkene with an aryl halide, and the Suzuki reaction are prominent examples. wiley-vch.de Another powerful technique is the McMurry coupling reaction, which uses low-valence titanium to reductively couple two ketone or aldehyde molecules to form an alkene, and has been specifically used to synthesize catechol metabolites of DES. nih.govacs.org
The synthesis of this compound involves the esterification of the two phenolic hydroxyl groups of diethylstilbestrol with palmitic acid or a reactive derivative like palmitoyl (B13399708) chloride. This process attaches long fatty acid chains to the DES core, creating a more lipophilic molecule. wikipedia.org The synthesis of similar esters, such as diethylstilbestrol dibutyrate, follows a comparable pathway via esterification with the corresponding acyl halide or anhydride. vulcanchem.com These advanced methods offer greater control over the final product's structure and purity.
Table 1: Comparison of Synthetic Reactions for Stilbene Core
| Reaction Name | Description | Typical Use |
|---|---|---|
| Perkin Reaction | Condensation of an aromatic aldehyde and a carboxylic anhydride. | Early synthesis of stilbene derivatives. wiley-vch.de |
| Pinacol Rearrangement | Acid-catalyzed rearrangement of a 1,2-diol to a ketone. | Historical synthesis of the DES carbon skeleton. nih.gov |
| Heck Reaction | Palladium-catalyzed coupling of an alkene and an aryl halide. | Modern, versatile synthesis of stilbene analogs. wiley-vch.de |
| McMurry Coupling | Reductive coupling of two carbonyl compounds using titanium. | Synthesis of DES metabolites and derivatives. nih.govacs.org |
| Wittig/Horner-Wadsworth-Emmons | Reaction of a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion with an aldehyde or ketone. | General and reliable method for stilbene synthesis. wiley-vch.de |
Research on this compound Derivatives and Analogs
Research has extended beyond the synthesis of DES and its simple esters to the design of novel analogs with modified structures. This work aims to investigate structure-activity relationships and explore new chemical properties.
The stilbene scaffold has been identified as a viable replacement for the steroidal skeleton in drug design, a concept known as "scaffold hopping". nih.gov This has inspired the synthesis of numerous DES analogs. Researchers have designed and synthesized novel derivatives by introducing various functional groups to the core molecule.
Examples of such research include:
Fluorinated Derivatives: A fluorinated analog of DES, with fluorine atoms ortho to the hydroxyl groups, was synthesized to study how electronic modifications affect its properties. nih.gov
Thiosemicarbazides: A series of derivatives was created by attaching N1-acetyl-N4-substituted thiosemicarbazide (B42300) moieties to the phenolic oxygens of diethylstilbestrol. nih.gov
Alkylating Agents: To create potential anticancer agents, derivatives containing sulphonic esters and nitrogen mustard functions have been attached to the related hexestrol (B1673224) molecule. nih.gov
Phosphate (B84403) and Glucuronide Conjugates: Diethylstilbestrol diphosphate (B83284) and diethylstilbestrol glucuronide have been synthesized. akjournals.comresearchgate.net These modifications are designed to alter the molecule's solubility and potential for targeting specific enzymes.
Isoxazole-Containing Stilbenes: In an effort to create inhibitors for enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), a class of stilbene derivatives was designed featuring a phenyl-substituted isoxazole (B147169) linked to the stilbene core by an ether bond. nih.gov
Confirming the precise chemical structure and stereochemistry of newly synthesized compounds is a critical step. Researchers employ a suite of advanced analytical techniques for this purpose.
X-ray Crystallography: This technique provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. It was used to determine the absolute enantiomeric conformation of a derivatized metabolite of DES, indenestrol (B48675) A (IA), confirming its C(3)-R configuration. researchgate.netresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are indispensable tools for determining the carbon-hydrogen framework of a molecule. These methods were used alongside mass spectrometry to confirm the enantiomeric nature of DES analogs like indenestrol A and indenestrol B. researchgate.netresearchgate.netnih.gov
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule, allowing for the confirmation of its molecular weight and elemental composition. It was a key technique in the structural confirmation of IA and IB. researchgate.netresearchgate.netnih.gov
Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD): These methods have been used to study how DES interacts with and modifies the structure of model cell membranes, providing insight into its physical behavior within a lipid bilayer. nih.gov
Table 2: Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Example of Use for DES Analogs |
|---|---|---|
| X-Ray Crystallography | Absolute 3D molecular structure and stereochemistry. | Determined the C(3)-R configuration of an indenestrol A derivative. nih.gov |
| NMR Spectroscopy | Connectivity of atoms (carbon-hydrogen framework). | Confirmed the structure and enantiomeric nature of indenestrol A and B. researchgate.netresearchgate.net |
| Mass Spectrometry | Molecular weight and elemental composition. | Confirmed the identity of indenestrol A and B metabolites. researchgate.netresearchgate.net |
| DSC / XRD | Thermal properties and physical phase behavior. | Studied the interaction of DES with phospholipid membranes. nih.gov |
Radiosynthesis and Isotopic Labeling of this compound for Mechanistic Research
To trace the metabolic fate and understand the mechanism of action of diethylstilbestrol and its derivatives, scientists use isotopic labeling. This involves replacing one or more atoms in the molecule with their heavier, non-radioactive (stable) or radioactive isotopes.
Stable Isotope Labeling: Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used. Deuterated DES analogs, such as trans-diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 (B1140465) (DES-d8), have been synthesized. These labeled compounds are invaluable as internal standards in mass spectrometry-based assays for the precise quantification of DES in biological samples. The deuterium atoms are placed at non-exchangeable positions to ensure metabolic stability during analysis.
Radioisotope Labeling (Radiosynthesis): Attaching a radioactive isotope allows the compound to be tracked in biological systems using techniques that detect radiation.
Iodine Isotopes (¹²⁵I, ¹³¹I): Diethylstilbestrol has been labeled with radioiodine. researchgate.net Diethylstilbestrol glucuronide has also been synthesized and labeled with ¹²⁵I and ¹³¹I to evaluate its potential as a radiopharmaceutical. researchgate.net
Technetium-99m (⁹⁹ᵐTc): A phosphate derivative of DES was synthesized and subsequently labeled with ⁹⁹ᵐTc, a common gamma-emitting radionuclide used in medical imaging, to study its biodistribution. akjournals.com
Tritium (³H): Tritiated DES metabolites have been used in metabolic studies to track the formation of other compounds in vivo. researchgate.net
These labeled molecules are crucial tools for pharmacokinetic studies, metabolism research, and the development of imaging agents. akjournals.com
Pharmacokinetic and Metabolic Research of Diethylstilbestrol Dipalmitate
Prodrug Conversion Mechanisms of Diethylstilbestrol (B1670540) Dipalmitate to Diethylstilbestrol
Diethylstilbestrol dipalmitate is a synthetic, nonsteroidal estrogen that functions as a prodrug of diethylstilbestrol (DES). wikipedia.org A prodrug is an inactive or less active compound that is metabolized (converted) within the body into an active drug. patsnap.comresearchgate.net The design of this compound as an ester of DES allows for slower absorption and a significantly longer duration of action compared to the parent compound. wikipedia.org This approach of creating long-chain aliphatic esters is a common strategy for developing slow-release, injectable drug formulations. igntu.ac.in
| Prodrug | Active Drug | Conversion Mechanism | Primary Advantage |
|---|---|---|---|
| This compound | Diethylstilbestrol (DES) | Enzymatic Hydrolysis | Prolonged duration of action, slow release wikipedia.orgigntu.ac.in |
The primary mechanism for the conversion of this compound to active diethylstilbestrol is enzymatic hydrolysis. patsnap.com Once administered, typically via intramuscular injection, the two palmitate ester groups are cleaved from the parent molecule by esterase enzymes present in the body. igntu.ac.in This process releases the active DES. The kinetics of this hydrolysis are intentionally slow due to the long-chain nature of the palmitate esters, which governs the sustained release and prolonged therapeutic effect of the drug. wikipedia.orgigntu.ac.in A single intramuscular injection of 5 mg of this compound has been found to have an average duration of action of 8 to 10 weeks. wikipedia.org
While specific research on the kinetics of the dipalmitate form is limited, studies on other DES prodrugs, such as the diphosphate (B83284) ester, illustrate the principle of enzymatic activation. Diethylstilbestrol diphosphate was designed to be hydrolyzed by phosphatase enzymes, which are found in high concentrations in certain tissues like prostatic carcinomas. igntu.ac.in This highlights a targeted approach to drug delivery, where the prodrug is activated at a specific site. Similarly, the hydrolysis of this compound by tissue esterases releases DES systemically over an extended period.
In vivo studies have demonstrated the slow-release properties of this compound. Research shows that a single 15 or 20 mg intramuscular injection can control menopausal symptoms for three months or longer, confirming its long-acting nature in the body. wikipedia.org This prolonged activity is a direct result of the slow biotransformation of the dipalmitate ester into active DES. wikipedia.org
Studies on related DES prodrugs further support this model. Research in rats and dogs on stilphostrol (B1259541) (diethylstilbestrol diphosphate) confirmed its conversion to DES, although it did not show selective liberation in the prostate as initially hoped. nih.gov The pharmacokinetic profile of DES derived from this prodrug showed two distinct elimination phases, one with a half-life of about an hour and another with a half-life of approximately one day. nih.gov These studies, while on a different ester, underscore the fundamental principle of in vivo biotransformation from a prodrug to the active DES molecule.
Distribution and Biotransformation of Diethylstilbestrol and its Metabolites in Model Systems
Once this compound is hydrolyzed to diethylstilbestrol (DES), the active DES undergoes extensive distribution and metabolism. nih.govwikipedia.org Its metabolism involves several key pathways, including oxidation, hydroxylation, and conjugation (specifically glucuronidation). wikipedia.org
The metabolic fate of DES is highly tissue-specific. Research has shown that DES and its metabolites can become concentrated in certain tissues.
Reproductive Tissues: In animal models, DES and its oxidative metabolites have been shown to concentrate in fetal tissues, particularly the reproductive tract. psu.edu Developmental exposure to DES in mice alters the metabolic profile of uterine epithelial cells, leading to a significant increase in lipid deposition. nih.gov
Breast Tissue: Human breast tissue is a site of oxidative metabolism of estrogens due to the presence of specific cytochrome P450 enzymes. oup.com Studies have found that estrogen levels in breast cancer tissue can be 10- to 50-fold higher than what would be predicted from plasma concentrations, indicating localized estrogen biosynthesis and metabolism within the target tissue. oup.com
Liver: The liver is a primary site for the metabolism of DES, where conjugation reactions, such as the formation of glucuronides, predominantly occur. nih.gov This process facilitates the eventual excretion of the compound.
The biotransformation of diethylstilbestrol results in a number of identifiable metabolites. These are formed through oxidative and conjugative pathways. nih.govwikipedia.org The study of these metabolites is crucial for understanding the compound's biological activity and clearance.
Key identified metabolites include:
(Z,Z)-Dienestrol: An isomer of DES that is one of its major metabolites. wikipedia.org
Glucuronides: DES can be conjugated to form diethylstilbestrol monoglucuronide and diethylstilbestrol bisglucuronide, which are more water-soluble and readily excreted. nih.gov
Oxidative Metabolites: Oxidative processes lead to the formation of several other metabolites. These include:
Beta-dienestrol: Identified in the urine of mice, rats, monkeys, and humans. nih.gov
Diethylstilbestrol alpha,alpha'-epoxide: A proposed metabolic intermediate. nih.gov
DES-4,4'-quinone (DESQ) and DES-4-semiquinone: These are quinone-based metabolites formed through oxidation. nih.gov
| Metabolite | Formation Pathway | Reference |
|---|---|---|
| (Z,Z)-Dienestrol | Isomerization/Metabolism | wikipedia.org |
| DES Glucuronides | Conjugation (Glucuronidation) | nih.gov |
| Beta-dienestrol | Oxidation | nih.gov |
| DES-4,4'-quinone (DESQ) | Oxidation | nih.gov |
| DES-4-semiquinone | Oxidation | nih.gov |
Elimination and Degradation Pathways in Biological and Environmental Systems
The elimination of diethylstilbestrol from the body occurs after its metabolic transformation. The elimination half-life of DES is approximately 24 hours. wikipedia.org There are significant species-specific differences in excretion pathways; in humans, urinary excretion is the predominant route. nih.gov
In the environment, diethylstilbestrol is considered an endocrine-disrupting contaminant. nih.gov Research has focused on its degradation in aquatic systems, with biodegradation by microorganisms identified as a primary removal pathway. acs.orgbohrium.com
Bacterial Degradation: Several bacterial strains have been identified that can effectively degrade DES. A strain of Bacillus subtilis was shown to degrade DES, with speculated metabolites being DESQ and DES-4-semiquinone. nih.gov Another identified strain, Serratia sp., was able to degrade 68.3% of DES from a solution over 7 days. researchgate.net Immobilized Serratia sp. has demonstrated high removal efficiencies (over 90%) from sewage outfalls. unusa.ac.id
Microalgal Degradation: The freshwater microalga Raphidocelis subcapitata has shown a strong ability to remove DES from water, primarily through biodegradation and biotransformation rather than simple absorption. bohrium.com
| System | Pathway | Key Findings | Reference |
|---|---|---|---|
| Biological (Human) | Metabolism & Excretion | Primarily urinary excretion; involves glucuronidation. Elimination half-life of ~24 hours. | nih.govwikipedia.org |
| Environmental | Bacterial Degradation | Strains like Bacillus subtilis and Serratia sp. can metabolize and degrade DES. | nih.govresearchgate.net |
| Environmental | Microalgal Degradation | Raphidocelis subcapitata removes DES primarily through biodegradation. | bohrium.com |
Microbial Biodegradation Studies of this compound
There is currently no available scientific literature detailing the microbial biodegradation of this compound. Research has extensively focused on the biodegradation of diethylstilbestrol (DES) by various microorganisms. For instance, studies have identified bacterial strains such as Bacillus subtilis and Serratia sp. as capable of degrading DES. nih.govnih.gov Additionally, the freshwater microalga Raphidocelis subcapitata has been shown to remove and biodegrade DES. arizona.edunih.gov
Research on Environmental Persistence and Transformation of Diethylstilbestrol
Similarly, there is a lack of research on the environmental persistence and transformation of this compound. Studies on the environmental fate of DES have shown that it can persist in aquatic environments and can be transformed by processes such as UV photolysis. nih.gov
Molecular Mechanisms of Action Research of Diethylstilbestrol Derived from Diethylstilbestrol Dipalmitate
Estrogen Receptor Interaction Dynamics and Signaling Pathways
The principal mechanism of action for diethylstilbestrol (B1670540) is its function as a potent agonist for estrogen receptors (ERs). patsnap.com Like the endogenous hormone estradiol (B170435), DES binds to these receptors, initiating a cascade of molecular events that lead to changes in gene expression. patsnap.com
Diethylstilbestrol binds to both major types of estrogen receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). patsnap.comnih.gov Research has consistently shown that DES exhibits a high binding affinity for these receptors. Some studies indicate that its affinity for ERα is even greater than that of the natural estrogen, 17β-estradiol (E2). nih.govoup.comnih.gov For instance, one study determined the relative binding affinity (RBA) of DES to be 245 ± 36, compared to estradiol's baseline of 100, for the nuclear estrogen receptor in the rat uterus. nih.gov Another analysis reported the RBA of DES as 399.56. oup.com This high affinity allows DES to effectively compete with and displace endogenous estrogens, leading to potent estrogenic effects. patsnap.comnih.gov
An oxidative metabolite of DES, diethylstilbestrol-4',4''-quinone (DQ), also binds to the ER, albeit with a lower affinity than DES. lookchem.com However, this binding is irreversible and specific, suggesting it may contribute to the biological activity of DES. lookchem.com
| Compound | Receptor | Relative Binding Affinity (RBA)¹ | Source |
| 17β-estradiol (E2) | Estrogen Receptor | 100 | nih.gov |
| Diethylstilbestrol (DES) | Estrogen Receptor | 245 ± 36 | nih.gov |
| Diethylstilbestrol (DES) | Estrogen Receptor | 399.56 | oup.com |
| Diethylstilbestrol-4',4''-quinone (DQ) | Estrogen Receptor | 3.6 | lookchem.com |
| Z,Z-dienestrol | Estrogen Receptor | 0.3 | lookchem.com |
¹Relative Binding Affinity (RBA) is expressed relative to a baseline of 100 for 17β-estradiol.
Upon binding to an estrogen receptor, DES induces a conformational change in the receptor protein. patsnap.comnih.gov This structural alteration is a critical step in the activation of the receptor. The ligand-bound receptor complex then forms stable dimers, which are capable of interacting with specific DNA sequences. nih.gov Different ligands can induce distinct conformational changes, which may alter the receptor's interaction with other cellular proteins, known as coregulators. nih.govnih.gov
Research comparing DES and the natural estrogen E2 found that while both activate ERα, they produce significant differences in the binding of the receptor to various coregulator motifs. nih.gov These differences in coregulator recruitment, which can either activate (coactivators) or repress (corepressors) gene transcription, may explain the distinct biological and toxicological profiles of DES compared to endogenous estrogens. nih.gov Studies have shown that ligand-dependent differences exist in the ability of ERα and ERβ to recruit coactivators like TIF2 and SRC-1a in the presence of DES. diethylstilbestrol.co.uk
Once activated and dimerized, the DES-ER complex translocates to the cell nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the regulatory regions of target genes. patsnap.compatsnap.comasu.edu This binding initiates the transcription of these genes, leading to the synthesis of proteins that influence various cellular processes, including cell growth and differentiation. patsnap.comasu.edu
The interaction with EREs can be complex. Studies have shown that the specific type of ERE and the subtype of the estrogen receptor (ERα or ERβ) influence which genes are activated. diethylstilbestrol.co.uk For example, ERβ preferentially activates transcription from a consensus vitellogenin (Vit) ERE, whereas ERα shows greater activation at the divergent luteinizing hormone β (LH) ERE in the presence of DES. diethylstilbestrol.co.uk This demonstrates that the nature of the ERE, in combination with the cellular ratio of ER subtypes, dictates the specific gene expression response to DES. diethylstilbestrol.co.uk
DES-mediated activation of ERα has been shown to alter the expression of critical developmental genes, such as the Hox and Wnt gene families. asu.edudiethylstilbestrol.co.uk This disruption of normal gene expression during embryonic development is believed to be a key mechanism behind the reproductive tract abnormalities associated with DES exposure. asu.edudiethylstilbestrol.co.uk Furthermore, DES can induce epigenetic modifications, such as altered DNA methylation patterns in the promoter regions of estrogen-responsive genes, leading to long-term changes in gene expression. asu.edunih.gov
Cellular and Subcellular Mechanistic Investigations
Effects on Cell Growth, Differentiation, and Apoptosis Pathways
Diethylstilbestrol significantly impacts fundamental cellular processes, including cell growth, differentiation, and programmed cell death (apoptosis), primarily by altering the expression of key regulatory genes. patsnap.com Exposure to DES can lead to changes in the methylation patterns of genes, an epigenetic modification that alters gene expression without changing the DNA sequence itself. dtic.mil These alterations have been observed in genes associated with cell proliferation, such as c-jun, c-fos, and c-myc, as well as in genes that regulate apoptosis, including bcl-2 and bcl-x. nih.gov
Developmental exposure to DES has been shown to reprogram cellular differentiation pathways. In murine models, neonatal DES exposure alters uterine cell fate, particularly in the luminal epithelium, by preventing normal apoptosis and inducing premature and abnormal differentiation. medchemexpress.com This perturbation is linked to changes in genetic pathways that govern uterine morphogenesis. nih.govcancer.gov
Furthermore, DES can induce oxidative DNA damage, which can trigger apoptosis. In vitro studies on mouse spermatogonial stem cells demonstrated that DES treatment leads to an increase in intracellular superoxide (B77818) anions, causing DNA damage and subsequently inducing apoptosis. DES has also been shown to induce autophagy in thymocytes.
Table 2: Genes and Cellular Processes Affected by Diethylstilbestrol
| Cellular Process | Affected Genes/Pathways | Observed Effect | Source |
|---|---|---|---|
| Proliferation | c-jun, c-fos, c-myc |
Altered methylation and expression | nih.gov |
| Apoptosis | bcl-2, bcl-x |
Altered methylation and expression | nih.gov |
| Apoptosis | DNA Damage Pathways | Induction of apoptosis in spermatogonial stem cells | |
| Differentiation | Uterine Morphogenesis Pathways | Abnormal differentiation of uterine epithelium | nih.govmedchemexpress.com |
| Autophagy | Beclin-1, LC3 | Induction of autophagy in thymocytes |
Modulation of Cellular Signaling Cascades and Kinase Activities
The cellular effects of Diethylstilbestrol are mediated through the modulation of intracellular signaling cascades, which often involve a series of protein kinases that transmit signals from the cell surface to intracellular targets. nih.gov A key family of signaling proteins involved are the mitogen-activated protein kinases (MAPKs), which include the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 kinases. nih.gov
Research comparing the effects of DES and estradiol on prostate cancer cells has revealed distinct actions on these kinase pathways. nih.gov In both early-stage (LAPC-4) and late-stage (PC-3) prostate cancer cells, DES was found to activate the p38 kinase. nih.gov The activation of p38 subsequently led to the phosphorylation of cyclin D1, a protein involved in cell cycle progression. nih.gov This phosphorylation typically marks cyclin D1 for degradation, thereby contributing to an anti-proliferative effect. nih.gov However, this effect on cyclin D1 phosphorylation was not observed in PC-3 cells treated with DES. nih.gov In contrast to estradiol, which caused robust and sustained ERK activation in LAPC-4 cells, DES did not significantly activate the ERK pathway. nih.gov Similarly, JNK activation was not a prominent feature of DES signaling in these cell lines. nih.gov
This differential activation of kinase cascades highlights the complexity of DES signaling. Its ability to selectively engage specific pathways, such as p38, while avoiding others like ERK, distinguishes its molecular action from that of endogenous estrogens and contributes to its unique biological and pathological effects. nih.gov
Mechanisms of Endocrine Disruption at the Molecular Level
Diethylstilbestrol is a quintessential endocrine-disrupting chemical (EDC), exerting its effects by interfering with the body's normal hormonal signaling. The primary molecular mechanism of its endocrine-disrupting activity is its function as a potent estrogen receptor (ER) agonist. dtic.mil By mimicking natural estrogens, DES binds to and activates ER-alpha and ER-beta, but its potent and persistent action leads to an exaggerated or prolonged activation of these receptors, disrupting normal hormonal balance. dtic.mil
This interaction with ERs triggers a cascade of molecular events. The activated DES-ER complex translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs). dtic.mil This binding initiates the transcription of target genes, leading to lasting changes in gene expression and cellular differentiation, particularly when exposure occurs during critical developmental periods. dtic.mil
Beyond the classical nuclear receptor pathway, DES disrupts endocrine function through other molecular mechanisms:
Wnt Signaling Pathway Disruption : Developmental exposure to DES has been shown to inhibit the expression of Wnt7a, a critical gene for the proper development of the female reproductive tract. This disruption is a key event leading to some of the characteristic malformations and cancers associated with DES.
Membrane Receptor Interaction : DES can interact with receptors on the cell membrane, including membrane progestin receptor-alpha (mPRα). By binding to mPRα, DES can mimic the non-genomic actions of progestins, thereby disrupting another critical hormonal signaling system.
Membrane Environment Alteration : As an amphipathic molecule, DES can insert itself into cellular membranes. This can alter the membrane's physical properties and affect the function of membrane-bound enzymes, such as H+-ATPases, further disrupting cellular homeostasis.
These multiple molecular actions—from potent receptor agonism and epigenetic changes to the disruption of other signaling pathways and membrane functions—collectively underlie the profound and varied endocrine-disrupting effects of Diethylstilbestrol.
Structure Activity Relationship Sar Studies of Diethylstilbestrol and Its Derivatives
Elucidation of Essential Structural Features for Receptor Binding Affinity and Efficacy
The ability of Diethylstilbestrol (B1670540) to elicit a potent estrogenic response is rooted in its specific structural features that allow it to mimic the natural estrogen, 17β-estradiol, and bind effectively to estrogen receptors (ER).
Hydrogen Bonding Characteristics and Phenolic Ring Significance
The presence of two phenolic hydroxyl (-OH) groups is a critical requirement for the estrogenic activity of DES and its analogs. nih.govnih.gov These groups, positioned at opposite ends of the molecule, are analogous to the hydroxyl groups on the A-ring (at C3) and D-ring (at C17) of estradiol (B170435). SAR studies confirm that these phenolic moieties are essential for high-affinity binding to the estrogen receptor. nih.gov
The hydroxyl group corresponding to the A-ring of estradiol is believed to act as a crucial hydrogen bond donor, interacting with specific amino acid residues within the receptor's ligand-binding pocket. nih.gov The second hydroxyl group also contributes to binding affinity, likely acting as a hydrogen bond acceptor. nih.gov In Diethylstilbestrol dipalmitate, these vital hydroxyl groups are esterified with palmitic acid. This chemical modification renders the molecule inactive at the receptor level, as it cannot form the necessary hydrogen bonds for binding. Its activity is only realized after metabolic enzymes cleave the palmitate esters, liberating the free hydroxyl groups of DES. wikipedia.org
| Isomer/Analog | Relative Estrogenic Activity | Key Structural Feature |
| trans-Diethylstilbestrol | High | Planar structure, mimics estradiol |
| cis-Diethylstilbestrol | Very Low | Non-planar, poor fit in receptor |
| Indenestrol (B48675) A (S-enantiomer) | Higher than R-enantiomer | Demonstrates chiral preference of the receptor diethylstilbestrol.co.uk |
| Indenestrol A (R-enantiomer) | Lower than S-enantiomer | Demonstrates chiral preference of the receptor diethylstilbestrol.co.uk |
Hydrophobicity and Steric Considerations in Receptor Interaction
The addition of the two long-chain palmitate esters in this compound dramatically increases the molecule's hydrophobicity (lipophilicity). nih.govnih.gov While this modification prevents direct receptor binding, it is key to its pharmacokinetic profile as a long-acting depot formulation. The high lipophilicity allows it to be stored in adipose tissue and slowly released and hydrolyzed over time. wikipedia.org
Studies of DES analogs have shown that the receptor pocket has specific steric limitations. For instance, the L-shaped conformation of the metabolite idanestrol leads to a significant reduction in receptor-binding affinity and biological activity compared to the more planar and active derivatives like indenestrol A and indenestrol B. nih.gov This indicates that a relatively extended and planar molecular shape is preferred for optimal interaction with the receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Approaches
QSAR is a computational methodology used to correlate the chemical structure of compounds with their biological activity. These approaches have been instrumental in refining the understanding of the structural requirements for estrogen receptor ligands like DES.
Computational Modeling for Biological Activity Prediction
Computational modeling has been used to analyze various conformations of DES to understand its estrogenic action. Early modeling studies identified multiple low-energy conformations for the DES molecule. nih.gov By comparing the steric and electrostatic features of these conformers to estradiol, researchers concluded that DES could favorably interact with the estrogen receptor in several different orientations, helping to explain its high potency. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Receptor Complexes
Molecular docking and molecular dynamics (MD) simulations provide a dynamic, atomic-level view of how a ligand like DES interacts with its receptor. These computational techniques have been applied to model the binding of DES to both the estrogen receptor alpha (ERα) and the estrogen-related receptor gamma (ERRγ). nih.gov
These simulations reveal the specific amino acid residues that form key interactions with the ligand. Docking studies of DES and its methyl ether with the androgen receptor have also been performed to understand potential cross-reactivity. tandfonline.com MD simulations have shown that interactions for DES with receptors are often driven by van der Waals forces and hydrophobic interactions within the binding pocket. nih.govresearchgate.net
One study used MD simulations and binding free energy calculations to investigate why DES acts as an agonist for ERα but an antagonist for ERRγ. nih.gov The results suggested that less favorable van der Waals interactions within the smaller binding pocket of ERRγ are the main reason for its antagonistic effect. nih.gov These advanced computational methods allow for a detailed dissection of the energetic contributions to binding and can help predict how subtle changes in ligand or receptor structure will affect biological activity. nih.gov
| Receptor | Interacting Residues (Example) | Predicted Interaction Type | Outcome |
| Estrogen Receptor α (ERα) | Leu-346, Ala-350, Leu-384 researchgate.net | Hydrophobic, van der Waals | Agonistic Effect nih.gov |
| Estrogen-Related Receptor γ (ERRγ) | Not specified in detail | Less favorable van der Waals nih.gov | Antagonistic Effect nih.gov |
| Androgen Receptor | Not specified in detail | Not specified in detail | Docking performed tandfonline.com |
Comparative SAR Analysis with Endogenous Estrogens and Other Xenoestrogens
The biological activity of diethylstilbestrol (DES) and its derivatives is intrinsically linked to their molecular structure, which allows them to interact with estrogen receptors (ERs). A comparative analysis of their structure-activity relationships (SAR) with both naturally occurring (endogenous) estrogens and other synthetic compounds with estrogenic activity (xenoestrogens) reveals key structural features that govern estrogenicity.
The defining characteristic of DES, a nonsteroidal synthetic estrogen of the stilbestrol group, is its structural resemblance to the endogenous estrogen, estradiol. wikipedia.org This mimicry allows it to bind to and activate estrogen receptors, thereby eliciting estrogenic responses. youtube.compatsnap.com The critical structural requirements for the estrogenic activity of stilbene (B7821643) derivatives like DES include a para-hydroxyl group on one phenyl ring (the A-phenyl ring), a vinyl linkage, and a second phenyl ring (the B-phenyl ring). jst.go.jpresearchgate.net The hydrophobicity of the linkage between the phenyl rings also contributes to higher activity, as seen with DES. jst.go.jpresearchgate.net
Compared to estradiol, DES exhibits significantly higher binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). wikipedia.org Reports indicate that DES has approximately 468% and 295% of the affinity of estradiol for ERα and ERβ, respectively. wikipedia.org This enhanced affinity is attributed to its specific molecular conformation. nih.gov While estradiol has a rigid steroidal structure, the more flexible stilbene core of DES can adopt a conformation that fits optimally into the ligand-binding pocket of the estrogen receptor. Despite its high affinity, DES is more resistant to metabolism than estradiol, contributing to a longer biological half-life and more potent effects. wikipedia.orgyoutube.comnih.gov
Modifications to the DES structure significantly impact its binding affinity and biological activity. For instance, the presence of free phenolic hydroxyl groups is crucial for high-affinity binding. Masking these groups, such as in diethylstilbestrol dimethyl ether, drastically reduces the relative binding affinity (RBA) for the ER. oup.com Similarly, introducing sterically demanding or polar substituents, such as carboxylic acid groups, can decrease estrogen receptor binding. nih.gov
The following table provides a comparative overview of the estrogen receptor binding affinities for DES, its derivatives, and endogenous estrogens.
Table 1: Comparative Estrogen Receptor Binding Affinity of Diethylstilbestrol, its Derivatives, and Endogenous Estrogens
| Compound | Receptor Type | Relative Binding Affinity (RBA) % (Estradiol = 100%) | Notes |
|---|---|---|---|
| Estradiol | ERα, ERβ | 100 | Endogenous estrogen benchmark. |
| Diethylstilbestrol (DES) | ERα | 468 | Significantly higher affinity than estradiol. wikipedia.org |
| Diethylstilbestrol (DES) | ERβ | 295 | Significantly higher affinity than estradiol. wikipedia.org |
| Indenestrol-A | Mouse Uterine ER | High Affinity | A metabolite of DES with high receptor affinity but differential biological responses. nih.gov |
| Indenestrol-B | Mouse Uterine ER | High Affinity | A metabolite of DES with high receptor affinity but differential biological responses. nih.gov |
| Dienestrol (alpha-dienestrol) | Mouse Uterine Cytosol ER | High Affinity | A metabolite/analog of DES with potent estrogenic activity. nih.gov |
When compared with other xenoestrogens, DES consistently demonstrates one of the highest binding affinities for the estrogen receptor. Many xenoestrogens, such as certain pesticides and industrial chemicals, also possess phenolic rings and a hydrophobic core that allow them to interact with the ER, albeit often with much lower affinity than DES or estradiol. For example, the DDT isomer o,p'-DDT and the methoxychlor (B150320) metabolite dihydroxymethoxychlor (HPTE) bind to the ER, but their affinity is generally weaker. oup.com
The structural features that confer estrogenicity are not limited to stilbenes. Other chemical classes, including certain organochlorine pesticides, alkylphenols, and diphenyl derivatives, can also act as xenoestrogens. oup.com The common structural theme is often a phenolic ring that can mimic the A-ring of estradiol, combined with a molecular size and shape that allows for at least partial accommodation within the ER's ligand-binding domain. nih.gov However, few xenoestrogens achieve the potent and high-affinity binding characteristic of DES, which remains a benchmark for synthetic estrogenic compounds. oup.com
The table below compares the estrogen receptor binding affinity of DES with that of other notable xenoestrogens.
Table 2: Comparative Estrogen Receptor Binding Affinity of Diethylstilbestrol and Other Xenoestrogens
| Compound | Chemical Class | Relative Binding Affinity (RBA) % (Estradiol = 100%) |
|---|---|---|
| Diethylstilbestrol (DES) | Stilbene | 399.56 |
| 4-hydroxytamoxifen | Antiestrogen | >100 |
| meso-Hexestrol | Synthetic Estrogen | >100 |
| Dihydroxymethoxychlor olefin | Organochlorine | Strong Affinity |
| Kepone | Pesticide | Moderate Affinity |
| o,p'-DDT | Organochlorine Pesticide | Weak Affinity |
| Methoxychlor | Organochlorine Pesticide | 0.001 |
| Tamoxifen | Antiestrogen | Strong Binder |
Data in the table is compiled from a study determining the ER affinity for 188 chemicals. oup.com
Preclinical and Translational Research Models for Diethylstilbestrol Dipalmitate and Diethylstilbestrol
In Vitro Model Systems for Mechanistic Elucidation
In vitro systems, including cell and tissue culture models, provide a controlled environment to investigate the direct molecular and cellular effects of DES, isolating specific biological processes from systemic influences.
Cell Culture Models for Receptor Studies and Cellular Responses
Cell culture models have been fundamental in understanding how DES interacts with cellular receptors to initiate a biological response. The primary targets of DES are estrogen receptors (ERs), but research has revealed a broader range of interactions.
Receptor Binding and Nuclear Translocation: Studies have demonstrated that DES and its metabolites bind with high affinity to estrogen receptors. researchgate.netnih.gov This interaction is crucial for localizing the compound to estrogen-responsive target tissues. researchgate.netnih.gov Upon binding, DES can induce the translocation of the receptor complex to the cell nucleus. researchgate.netnih.gov This mobilization to the nucleus increases the probability of the compound interacting with the genome, which is a critical step in its mechanism of action. researchgate.netnih.gov
Non-ER Pathways and Cellular Transformation: Interestingly, research has shown that DES can exert effects even in the absence of classical estrogen receptors. Studies using in vitro cell culture systems lacking ERs have found that DES can induce neoplastic cell transformation, mutagenesis, irreversible binding to DNA and protein, and unscheduled DNA synthesis. researchgate.netnih.gov This suggests that while ERs are important for tissue specificity, other non-receptor-mediated mechanisms may contribute to its toxicity. researchgate.netnih.gov
Interaction with Orphan Nuclear Receptors: Further research has identified orphan nuclear receptors as novel signaling pathways for DES. In trophoblast stem cell lines, DES was found to interact with Estrogen-Related Receptors ERRα, ERRβ, and ERRγ. This interaction inhibits their transcriptional activity by promoting the release of coactivators. Strikingly, this inhibition of ERRβ activity by DES in trophoblast stem cells led to their differentiation toward the polyploid giant cell lineage, demonstrating a direct role for DES in modulating placental development.
Table 1: Summary of Receptor Interactions and Cellular Responses to Diethylstilbestrol (B1670540) in In Vitro Models
| Receptor/Target | Model System | Observed Effect of DES | Reference |
|---|---|---|---|
| Estrogen Receptor (ER) | Uterine cells | High-affinity binding and translocation to the nucleus. | researchgate.netnih.gov |
| DNA/Proteins | ER-negative cell cultures | Induces neoplastic transformation, mutagenesis, and DNA damage. | researchgate.netnih.gov |
| ERRα, ERRβ, ERRγ | Trophoblast stem cells | Binds to receptors, promotes coactivator release, and inhibits transcriptional activity. | |
| ERRβ | Trophoblast stem cells | Induces differentiation toward the giant cell lineage. |
Organotypic Cultures and Tissue Explant Studies for Localized Effects
While cell culture models are invaluable for studying isolated cellular responses, organotypic and tissue explant cultures offer a system to study the localized effects of compounds within the context of a tissue's complex, three-dimensional architecture. However, based on available research, the specific application of organotypic or tissue explant models to study the direct, localized effects of Diethylstilbestrol and its dipalmitate ester is not as extensively documented as cell line or in vivo animal studies. The insights into localized tissue effects are predominantly derived from the analysis of tissues collected from in vivo animal models.
In Vivo Animal Models for Developmental and Long-Term Effects Research
In vivo animal models are indispensable for understanding the systemic, developmental, and long-term consequences of DES exposure, as they recapitulate the complex interplay between different organ systems over time.
Rodent Models: Uterine Epithelial Cell Studies, Metabolic Profiling, and Immunomodulatory Effects
Rodent models, particularly mice, have been crucial in replicating and understanding the reproductive tract abnormalities and other health issues observed in humans exposed to DES.
Uterine Epithelial Cell Studies: Developmental exposure to DES in mice induces profound and lasting changes in the uterine epithelium.
Altered Differentiation: Neonatal DES exposure disrupts the normal differentiation of uterine epithelial cells, resulting in an expanded population of less differentiated cells. mdpi.com This is accompanied by the widespread activation of signaling pathways like Wnt/β-catenin. mdpi.com
Morphological Changes: Studies show that prenatal DES exposure can cause uterine epithelial cell hypertrophy at birth and the premature formation of uterine glands. nih.gov In adult mice exposed neonatally, DES can lead to the transformation of the uterine epithelium into a squamous (flattened) type, which may be a precursor to endometrial cancer. nih.govdiethylstilbestrol.co.uk
Inflammatory Response: In the vaginal epithelium, neonatal DES administration has been shown to up-regulate inflammatory chemokines.
Metabolic Profiling: DES exposure, particularly during early development, can permanently alter metabolic programming.
Uterine Metabolism: In neonatal mouse models, DES alters the metabolic profile of uterine epithelial cells by targeting components of the peroxisome proliferator-activated receptor-γ (PPARγ) pathway, which is involved in fat metabolism. researchgate.net This leads to a significant increase in lipid deposition and disrupts glucose balance within these cells. researchgate.net These metabolic changes can persist into adulthood. researchgate.net
Systemic Metabolism: Studies have shown that mice exposed to DES developmentally exhibit increased body weight and a higher percentage of body fat in adulthood. Prior to becoming overweight, these mice showed elevated serum levels of leptin, adiponectin, and triglycerides, suggesting that these may be early markers of DES-induced metabolic disease.
Table 2: Metabolic Alterations Observed in Rodent Models Following Developmental DES Exposure
| Parameter | Tissue/Fluid | Observation | Reference |
|---|---|---|---|
| Lipid Deposition | Uterine Epithelial Cells | Dramatically increased | researchgate.net |
| Glucose Homeostasis | Uterine Epithelial Cells | Perturbed | researchgate.net |
| Body Weight & Body Fat | Whole Animal (Mouse) | Increased in adulthood | |
| Serum Leptin | Serum | Elevated | |
| Serum Adiponectin | Serum | Elevated | |
| Serum Triglycerides | Serum | Elevated |
Immunomodulatory Effects: DES has been shown to exert significant, dose-dependent effects on the immune system.
Table 3: Immunomodulatory Effects of Diethylstilbestrol in Rodent Models
| Model | Immune Parameter | Effect | Reference |
|---|---|---|---|
| Mouse | Lymphocyte Proliferation (Uterus & Spleen) | Inhibited (Dose-dependent) | |
| Mouse | Cytokine Balance (Th1/Th2) | Disrupted (Increased IL-2, Decreased IL-4) | |
| Male Golden Hamster | Spleen Index & White Pulp Area | Reduced | nih.gov |
| Male Golden Hamster | Pro-inflammatory Cytokines (IL-2, IFN-γ) | Decreased | nih.gov |
| Male Golden Hamster | Anti-inflammatory Cytokines (IL-4, IL-10) | Increased | nih.gov |
Aquatic Organism Models: Oocyte Maturation and Endocrine Disruption Bioassays
Aquatic organisms, particularly fish, are sensitive indicators of endocrine-disrupting chemicals (EDCs) in the environment and serve as valuable models for bioassays.
Oocyte Maturation: Research in fish has shown that DES can directly mimic the action of natural hormones involved in reproduction. nih.govdiethylstilbestrol.co.uk In one study, DES was found to trigger oocyte maturation in fish in a manner that was morphologically and molecularly indistinguishable from the effects of the natural maturation-inducing hormone, 17α,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP). nih.gov The process included the de novo synthesis of cyclin B, a key event in physiological oocyte maturation. nih.govdiethylstilbestrol.co.uk
Endocrine Disruption Bioassays: The zebrafish (Danio rerio) is a widely used model for studying the effects of EDCs.
Developmental Effects: Exposure of zebrafish larvae to DES, especially during the critical window of gonadal differentiation, was found to cause retardation of morphological development.
Feminization: DES exposure led to significant endocrine disruption, resulting in the feminization of the fish population.
Gonadal Development: At the tissue level, DES was observed to slow the maturation of both oocytes in the ovary and sperm cells in the testis. These models are crucial for assessing how environmental estrogens can impact the reproductive health and population dynamics of aquatic species.
Advanced Research Methodologies and Techniques in Preclinical Studies
Transcriptomic and proteomic analyses are powerful tools for identifying and quantifying the vast array of genes and proteins affected by exposure to compounds like DES. These technologies offer a global view of the cellular response, revealing key pathways and molecular networks that are perturbed.
Transcriptomics:
Transcriptomic studies on DES have been instrumental in revealing its impact on gene expression in various tissues. For instance, research on the effects of DES on Daphnia magna, a model aquatic invertebrate, demonstrated significant alterations in genes related to energy and lipid metabolism, the digestive system, and transport and catabolism pathways. mdpi.com This study highlighted how DES exposure could lead to observable negative effects on growth and reproduction by disrupting these fundamental molecular processes. mdpi.com
In rodent models, neonatal exposure to DES has been shown to persistently up-regulate inflammatory chemokine genes in the vaginal epithelium of mice, suggesting a long-lasting inflammatory response that may be linked to carcinogenic processes. nih.gov Furthermore, global gene expression profiling has revealed that neonatal DES treatment can alter the developmental fate of uterine cells by inducing abnormal differentiation and the expression of stratified epithelial markers. mdpi.com Studies have also investigated the direct effects of DES on the gene expression of key steroidogenic enzymes, such as the cholesterol side-chain cleavage enzyme (P450scc) in testicular Leydig cells, demonstrating a direct inhibitory effect on steroidogenesis. nih.gov
Key Research Findings from Transcriptomic Studies of Diethylstilbestrol:
| Model Organism/System | Key Findings | Implicated Pathways/Processes |
| Daphnia magna | Altered expression of genes involved in metabolism and digestion. mdpi.com | Energy metabolism, lipid metabolism, digestive system, transport and catabolism. mdpi.com |
| Mouse Vaginal Epithelium | Persistent up-regulation of inflammatory chemokine genes (Cxcl2, 3, 5, and 7). nih.gov | Inflammation, carcinogenesis. nih.gov |
| Mouse Uterus | Induction of abnormal differentiation and expression of stratified epithelial markers. mdpi.com | Uterine development and differentiation. mdpi.com |
| Mouse Testicular Leydig Cells | Reduction in P450scc mRNA expression. nih.gov | Steroidogenesis. nih.gov |
Proteomics:
Proteomic analyses have complemented transcriptomic data by providing insights into the protein-level changes induced by DES. In a study on prostate cancer cells, quantitative proteomics identified numerous proteins whose expression was altered following DES treatment. nih.govresearchgate.netnih.gov These proteins were primarily involved in apoptosis and redox processes, with many localized to the mitochondria. nih.govresearchgate.net Two-dimensional differential in-gel electrophoresis (2D-DIGE) and isotope labeling tags for relative and absolute quantification (iTRAQ) are powerful techniques that have been employed to achieve these findings. nih.govresearchgate.netnih.gov
Differentially Regulated Proteins in Prostate Cancer Cells Exposed to Diethylstilbestrol:
| Proteomic Technique | Number of Identified Proteins with Altered Expression | Key Cellular Processes Implicated |
| 2D-DIGE | 14 | Intracellular signaling, oxidation/reduction, apoptosis, DNA replication, microtubule depolymerization. nih.gov |
| iTRAQ | 65 (23 overexpressed, 42 underexpressed) | Apoptosis, redox processes. nih.govresearchgate.net |
These proteomic studies provide a deeper understanding of the direct cellular mechanisms of DES action, which can be independent of estrogen receptors. nih.govresearchgate.net
Metabolomics is an emerging field that involves the comprehensive analysis of small molecule metabolites in a biological system. This approach can reveal perturbations in metabolic pathways resulting from exposure to xenobiotics. While specific metabolomic studies focusing on Diethylstilbestrol dipalmitate or DES are not extensively reported, the principles of this methodology are highly relevant for understanding their systemic effects.
Metabolomic studies in related fields, such as breast cancer research, have demonstrated the power of this approach in identifying altered metabolic pathways, including carbohydrate and amino acid metabolism. By analyzing the metabolome, researchers can identify biomarkers and gain insights into the biochemical disruptions that contribute to disease pathogenesis. Future metabolomic investigations of DES and its derivatives could provide a more complete picture of their biological impact.
Advanced imaging techniques are crucial for visualizing the structural and functional changes in cells and tissues exposed to compounds like DES. These methods provide spatial and temporal information that is complementary to the molecular data obtained from omics technologies.
While specific advanced imaging studies on this compound are lacking, research on DES has utilized various imaging modalities. For example, a theranostic nanoparticle based on DES conjugated with phosphate (B84403), copper, and indium (DESCIP) and labeled with 99mTc has been developed for Single Photon Emission Computed Tomography (SPECT) imaging of estrogen receptor (ER)-enriched cancers. This demonstrates the potential for developing targeted imaging agents based on the DES scaffold.
In a broader context, advanced imaging techniques play a significant role in preclinical cancer research. Modalities such as Magnetic Resonance Imaging (MRI), Diffusion-Weighted Imaging (DWI), and Diffusion Tensor Imaging (DTI) are used to assess tumor morphology, cellularity, and microstructure. nih.gov These non-invasive techniques are invaluable for monitoring disease progression and response to therapy in animal models. While not directly applied to this compound in the reviewed literature, these methods represent powerful tools for future preclinical investigations.
Future Directions and Emerging Research Avenues for Diethylstilbestrol Dipalmitate Research
Novel Computational and Bioinformatic Approaches in Stilbene (B7821643) Research
Computational and bioinformatic tools are becoming indispensable in modern chemical and biological research, offering predictive power and mechanistic insights that can guide and accelerate experimental studies. For Diethylstilbestrol (B1670540) Dipalmitate, these approaches hold the key to unlocking a deeper understanding of its structure-activity relationships and biological interactions.
Future research will likely involve sophisticated molecular modeling techniques to compare the conformational dynamics of Diethylstilbestrol Dipalmitate with its parent compound, DES. Molecular mechanics and quantum mechanics calculations can elucidate how the bulky palmitate groups influence the molecule's three-dimensional shape and electrostatic potential. This is crucial, as the specific geometry of DES is thought to be key to its estrogenic activity.
Molecular dynamics (MD) simulations and molecular mechanics-generalized Born/surface area (MM-GB/SA) approaches can be employed to simulate the interaction of this compound with nuclear receptors, such as the estrogen receptor alpha (ERα) and estrogen-related receptor gamma (ERRγ). These simulations can predict binding affinities and reveal the specific molecular interactions that stabilize the ligand-receptor complex, explaining differences in biological activity compared to DES. For instance, computational studies on DES have already been used to understand its differential effects on ERα (agonistic) and ERRγ (antagonistic). Extending these studies to this compound could reveal how the palmitate chains alter these interactions, potentially leading to receptor subtype selectivity.
Bioinformatic analyses of genome-wide data from cells or tissues treated with this compound can identify altered gene expression patterns and perturbed signaling pathways. Techniques like global gene expression profiling can reveal whether the compound induces unique transcriptional signatures compared to DES, potentially highlighting novel biological activities or mechanisms of action.
Table 1: Potential Computational and Bioinformatic Approaches for this compound Research
| Research Approach | Objective | Potential Insights |
| Molecular Modeling | To analyze the 3D conformation and electronic properties of this compound. | Understanding how palmitate esters affect molecular shape and potential for receptor interaction. |
| Molecular Dynamics (MD) Simulations | To simulate the binding of this compound to biological targets like estrogen receptors. | Prediction of binding affinity, identification of key amino acid interactions, and understanding of receptor activation/inhibition mechanisms. |
| Bioinformatics and Transcriptomics | To analyze changes in gene expression in response to this compound treatment. | Identification of regulated genes and pathways, providing clues to the compound's biological effects and potential therapeutic applications. |
Interdisciplinary Research Integrating Chemical Biology, Systems Biology, and Environmental Sciences
The complex interactions of synthetic compounds with biological systems and the environment necessitate an interdisciplinary research approach. For this compound, integrating chemical biology, systems biology, and environmental sciences will be crucial for a comprehensive understanding of its lifecycle and impact.
Chemical biology offers tools and techniques to synthesize novel derivatives and probes based on the this compound scaffold. These tools can be used to investigate its mechanism of action at a molecular level. For example, clickable or photo-activatable analogs of this compound could be synthesized to identify its direct binding partners in cells, confirming target engagement and potentially discovering new targets.
Systems biology aims to understand the broader biological impact of a compound by integrating multiple layers of biological information ('omics' data). A systems biology approach to studying this compound would involve combining transcriptomics, proteomics, and metabolomics data to build comprehensive models of its effects on cellular networks. This can reveal how the compound perturbs entire biological systems, leading to a more holistic understanding of its effects beyond a single target. Given the known effects of DES on developmental pathways, a systems approach could be particularly insightful in understanding how the dipalmitate ester might uniquely alter these complex processes.
Environmental sciences will play a critical role in assessing the environmental fate and potential ecological impact of this compound. As an endocrine-disrupting chemical (EDC), the parent compound DES has a legacy of long-lasting environmental and health effects, including transgenerational impacts. Research is needed to determine the persistence, bioaccumulation, and potential for biotransformation of this compound in various environmental compartments. Understanding how the lipophilic palmitate chains affect its environmental behavior is a key research question. This knowledge is essential for a complete risk assessment and for developing strategies to mitigate any potential adverse environmental effects.
Development of Research Tools and Probes Based on this compound Structure for Biological Investigations
The unique physicochemical properties of this compound, particularly its increased lipophilicity, make it an attractive scaffold for the development of specialized research tools and probes. While DES and its metabolites have been used as probes to study estrogen receptor binding and action, the dipalmitate ester offers new possibilities for investigating biological processes.
The addition of the two palmitate chains could lead to preferential localization in lipid-rich environments, such as cell membranes or lipid droplets. This property can be exploited to design probes for studying the role of estrogenic signaling in these specific subcellular compartments. For example, fluorescently labeled this compound could be synthesized to visualize its uptake and distribution within living cells, providing insights into how lipidation affects the trafficking of stilbene-based compounds.
Furthermore, the this compound structure could be modified to create affinity-based probes for isolating and identifying binding proteins. By immobilizing a this compound analog on a solid support, researchers could perform pull-down assays from cell lysates to capture and identify proteins that interact with this lipidated stilbene. This could lead to the discovery of novel receptors or binding partners that may not have a high affinity for the less lipophilic parent compound, DES.
The development of such tools would not only advance our understanding of this compound's own biological activities but could also provide valuable new reagents for the broader fields of endocrinology and cell biology.
Table 2: Potential Research Tools and Probes Derived from this compound
| Tool/Probe Type | Potential Application | Research Question Addressed |
| Fluorescently Labeled Analogs | Live-cell imaging and tracking of subcellular localization. | How does lipophilicity influence the cellular uptake and distribution of stilbene compounds? |
| Biotinylated or "Clickable" Probes | Identification of binding partners through affinity purification and proteomics. | What are the direct molecular targets of this compound in a cellular context? |
| Photoaffinity Labels | Covalent labeling and identification of interacting proteins in their native environment. | Which proteins are in close proximity to this compound within a specific cellular compartment? |
Q & A
Q. What are the key considerations for synthesizing and characterizing diethylstilbestrol dipalmitate in a laboratory setting?
Methodological Answer: Synthesis requires precise control of esterification conditions, including temperature, solvent selection (e.g., anhydrous ethanol), and stoichiometric ratios of diethylstilbestrol and palmitic acid derivatives. Characterization should involve nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Regulatory identifiers (e.g., Unique Ingredient Identifier A27512LR47) and SMILES notation (provided in UNSPSC classifications) should be cross-referenced for accuracy .
Q. What safety protocols are critical when handling this compound in experimental workflows?
Methodological Answer: Adhere to OSHA standards (29 CFR 1910.132) for personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use Class I, Type B biological safety hoods for preparation, and employ HEPA-filtered vacuums for cleanup to minimize airborne exposure. Avoid dry sweeping; instead, use wet methods or vacuum systems with HEPA filters to reduce dust .
Q. How can researchers validate the purity of this compound using pharmacopeial methods?
Methodological Answer: Follow spectrophotometric protocols, such as the cyanogen bromide method outlined in pharmacopeial guidelines. Prepare test and standard solutions in sodium hydroxide, measure absorbance at 420 nm, and compare against pyridine-based controls. Ensure compliance with USP monographs for acceptable impurity thresholds (e.g., ≤0.5% pyridine equivalence) .
Q. What literature review strategies are recommended to contextualize this compound within existing estrogen research?
Methodological Answer: Structure the review using a "funnel" approach: Start with broad estrogen receptor mechanisms, narrow to non-steroidal estrogens, and focus on dipalmitate ester pharmacokinetics. Prioritize primary sources from regulatory bodies (e.g., FDA, EMA) and peer-reviewed journals. Use databases like PubMed with search terms such as "this compound AND synthesis" or "pharmacokinetics" .
Advanced Research Questions
Q. How should researchers design comparative efficacy studies between this compound and other estrogen derivatives (e.g., cyproterone acetate)?
Methodological Answer: Adopt a randomized, double-blind phase III trial framework with endpoints such as tumor regression rates (for oncology studies) or cardiovascular side-effect profiles. Include dose-response cohorts and control for confounders like age and comorbidities. Reference historical EORTC trials (e.g., Trials 30761/30762) for methodological precedents .
Q. What analytical techniques resolve contradictions in bioavailability data for this compound across studies?
Methodological Answer: Employ tandem LC-MS/MS to quantify serum metabolite levels, ensuring calibration with isotopically labeled internal standards. Cross-validate findings using in vitro models (e.g., Caco-2 cell permeability assays) and adjust for variables like lipid solubility and esterase activity. Statistical meta-analyses of disparate datasets can identify methodological inconsistencies .
Q. How can researchers optimize purification of this compound from complex matrices (e.g., plant extracts or synthetic mixtures)?
Methodological Answer: Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water). Monitor purity via diode-array detection (DAD) at 254 nm. For lipid-rich samples, pre-treat with supercritical CO₂ extraction to remove non-polar interferents, as demonstrated in zeaxanthin dipalmitate isolation protocols .
Q. What strategies mitigate ethical challenges in human trials involving this compound, given its historical association with adverse effects?
Methodological Answer: Implement rigorous informed consent processes highlighting potential risks (e.g., carcinogenicity). Establish independent data monitoring boards to oversee trial safety. Use preclinical toxicology data (e.g., NIH reports on DES) to justify dosing limits. Adhere to IRB guidelines for participant selection and exclusion criteria .
Q. How should researchers document experimental parameters to ensure reproducibility of this compound studies?
Methodological Answer: Record synthesis conditions (temperature, solvent ratios, catalysts), purification steps (column specifications, mobile phases), and analytical settings (HPLC gradients, MS ionization modes). Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles for metadata archiving. Cite NIST Standard Reference Data for spectroscopic validation .
Q. What computational tools are available to model the estrogen receptor binding affinity of this compound?
Methodological Answer: Use molecular docking software (e.g., AutoDock Vina) with receptor structures from the Protein Data Bank (PDB ID: 1A52). Parameterize force fields for lipid solubility adjustments. Validate predictions using in vitro receptor binding assays. Cross-reference with QSAR models trained on historical DES derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
